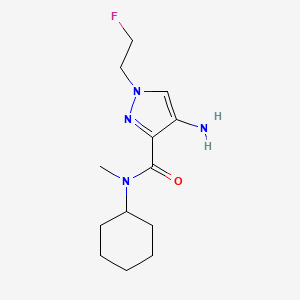

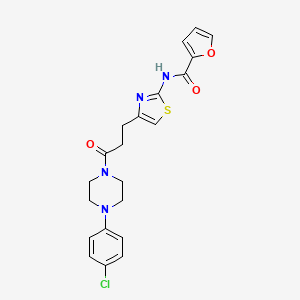

![molecular formula C8H12N2O4 B2679579 Acetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]-(9CI) CAS No. 218164-28-4](/img/structure/B2679579.png)

Acetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]-(9CI)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Acetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]-(9CI)” is a chemical compound with the molecular formula C8H12N2O4 . It is a derivative of acetic acid, which is an organic compound that contains two functional groups, a nitrile (−C≡N) and a carboxylic acid .

Synthesis Analysis

The synthesis of related compounds such as cyanoacetic acid involves the treatment of chloroacetate salts with sodium cyanide followed by acidification . Electrosynthesis by cathodic reduction of carbon dioxide and anodic oxidation of acetonitrile also affords cyanoacetic acid .Molecular Structure Analysis

The molecular structure of “Acetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]-(9CI)” can be represented as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Cyanoacetic acid, a related compound, undergoes decarboxylation upon heating at 160 °C to give acetonitrile . It is also used in cyanoacetylation .Physical And Chemical Properties Analysis

The physical and chemical properties of “Acetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]-(9CI)” such as its density, melting point, boiling point, etc., are not explicitly mentioned in the available resources .Scientific Research Applications

Flavor Chemistry

The interaction of carbonyl compounds with amino acids plays a crucial role in flavor development in dairy products. Research by Griffith and Hammond (1989) highlights the generation of Swiss cheese flavor components through the reaction of various amino acids with carbonyl compounds. This study elucidates the importance of carbonyl-amino acid complexes in creating flavors, identifying specific reactions that produce key flavor compounds such as isovaleraldehyde, 2-methylbutanal, and acetophenone, among others (Griffith & Hammond, 1989).

Nitrogen-Containing Heterocycles Synthesis

Miyamoto and Yamazaki (1989) explored the synthesis of nitrogen-containing heterocycles, particularly focusing on the formation of new 1,2,4-triazole derivatives. Their work demonstrates how treating certain amino-N-dimethylaminomethylenehydrazones with hot acetic acid leads to the formation of symmetrical and unsymmetrical 1,2,4-triazole compounds, depending on the nature of the starting carbonyl compound (Miyamoto & Yamazaki, 1989).

Metal Complexes with Oxime Analogues

Research into copper(II) and nickel(II) complexes with oxime analogues of amino acids, conducted by Sliva et al. (1998), reveals the formation of dimeric complexes across a broad pH range. This work adds valuable insights into the design of new chelating agents, highlighting the effectiveness of 2-cyano-2-(hydroxyimino)acetic acid and its derivatives in complex formation with Cu2+ and Ni2+ ions, offering potential applications in coordination chemistry and material sciences (Sliva et al., 1998).

Synthesis of Chiral Compounds

The synthesis of chiral [Rh(aminocarboxylato)(η4-cod)] and chiral Rh(amino alcohol)(η4-cod) complexes demonstrates the potential of acetic acid derivatives in creating homochiral helix-enantiomers. Enamullah et al. (2006) have provided evidence of spontaneous resolution of racemic mixtures into homochiral compounds, which could have significant implications for asymmetric synthesis and the development of enantioselective catalysts (Enamullah et al., 2006).

Safety and Hazards

properties

IUPAC Name |

2-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O4/c1-8(2,3)14-7(13)10-5(4-9)6(11)12/h5H,1-3H3,(H,10,13)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLHAVRMAESBRPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)benzoate](/img/structure/B2679498.png)

![ethyl 2-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2679505.png)

![3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid](/img/structure/B2679509.png)

![N-(4-bromophenyl)-2-[[2-[(4-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2679510.png)

![1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2679512.png)

![1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2-fluorobenzyl)oxime](/img/structure/B2679514.png)

![N-(4-fluorophenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2679518.png)